molecular formula C21H20N4O2S B2770395 3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2177450-04-1

3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2770395
CAS RN: 2177450-04-1
M. Wt: 392.48
InChI Key: XTQOVCWDLHCDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, also known as PTQ, is a compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. PTQ belongs to the quinazoline family of compounds, which have been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. In

Scientific Research Applications

Antihistaminic and Anticonvulsant Activities

Quinazolinone derivatives have been explored for their potential in treating allergies and seizures. For instance, certain derivatives have shown significant in vivo H1-antihistaminic activity, protecting animals from histamine-induced bronchospasm. These findings indicate that such compounds could serve as leading molecules for developing new classes of H1-antihistaminic agents, with some showing negligible sedation compared to standard treatments (Alagarsamy & Parthiban, 2013). Additionally, research into the anticonvulsant properties of quinazolinone derivatives has identified compounds with promising activity against seizures, suggesting a potential for developing new anticonvulsant medications (Wolfe et al., 1990).

Antimicrobial and Anti-inflammatory Effects

Quinazolinone derivatives have also been found to possess broad-spectrum antimicrobial activity against various microorganisms, with some compounds showing activity at minimal inhibitory concentration values comparable to standard antibiotics. This suggests a potential for the development of new antimicrobial agents from quinazolinone derivatives (Buha et al., 2012). Moreover, studies on the anti-inflammatory activity of these compounds have shown that they can significantly inhibit oedema, indicating their potential as anti-inflammatory agents (Kumar & Rajput, 2009).

Corrosion Inhibition

Beyond pharmacological applications, quinazolinone derivatives have been investigated for their ability to inhibit corrosion, particularly for mild steel in acidic environments. Research has demonstrated that these compounds are effective corrosion inhibitors, offering protection efficiencies that increase with concentration. This suggests their utility in developing new materials or coatings to prevent metal corrosion (Errahmany et al., 2020).

properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-3-11-25-20(26)16-9-4-5-10-17(16)22-21(25)28-13-18-23-19(24-27-18)15-8-6-7-14(2)12-15/h4-10,12H,3,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQOVCWDLHCDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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